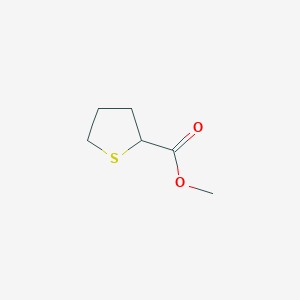

Methyl thiolane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl thiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRIQGQBXUQQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Thiolane 2 Carboxylate and Analogues

Stereoselective Synthesis Approaches

Catalytic Hydrogenation of Methyl Thiophene-2-carboxylate (B1233283) and Derivatives

The direct catalytic hydrogenation of the aromatic thiophene (B33073) ring in Methyl Thiophene-2-carboxylate is a primary method for obtaining Methyl Thiolane-2-carboxylate. This process involves the reduction of the double bonds within the thiophene ring to yield the saturated thiolane (tetrahydrothiophene) structure.

Detailed research findings indicate that palladium on carbon (Pd/C) is a common catalyst for this transformation, typically using hydrogen gas (H₂) as the reducing agent. nih.gov The reaction conditions, such as pressure and temperature, are critical variables that influence the reaction's efficiency and selectivity. However, studies using certain ruthenium complexes have shown that the thiophene functionality can sometimes retard the hydrogenation catalysis, highlighting the need for careful catalyst selection. rsc.org The process can be conceptually linked to the hydrogenation of related bromothiophenes, which are used as starting materials for more complex derivatives. nih.gov

Table 1: Catalyst Systems for Hydrogenation of Thiophene Derivatives

| Catalyst System | Substrate Type | Key Observation | Reference |

|---|---|---|---|

| H₂/Pd-C | Substituted Thiophene Carboxylates | Effective for reducing the thiophene ring to a saturated thiolane ring. | nih.gov |

| Ru(CO)₂(OCOCH₃)₂(PBu₃)₂ | Thiophene Functionalities | The thiophene group was found to retard the catalytic hydrogenation of other functional groups. | rsc.org |

| LAH/THF | Thiophene-2,3-dicarboxylic acid | Reduces carboxylic acid groups to diols without affecting the thiophene ring. | scispace.com |

Ring Closure Reactions for Thiolane Carboxylate Formation

An alternative to reducing the pre-formed thiophene ring is to construct the thiolane ring itself through intramolecular cyclization. This "ring closure" approach builds the heterocyclic scaffold from a suitable acyclic precursor. A common strategy involves the intramolecular reaction of a molecule containing both a thiol group and a reactive ester or halide functionality.

One of the most well-known methods for forming thiophene rings, which can be seen as a precursor strategy, is the Fiesselmann thiophene synthesis. acs.org This general principle of ring closure can be adapted to form thiolanes. For instance, the cyclization of 1,4-dithienyl 1,4-diketones can be used to form a central thiophene ring in terthiophene synthesis, demonstrating the power of cyclization in building these sulfur-containing heterocycles. nih.gov The kinetics of such intramolecular acylation reactions to form thiophene and benzothiophene (B83047) macrocycles have been studied, providing insight into the factors that govern the efficiency of these ring closures. acs.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for the functionalization of thiophenes, which can then be hydrogenated to the corresponding thiolanes. fluorochem.co.uk These reagents allow for the introduction of various substituents onto the thiophene ring with high regioselectivity.

The process often begins with the deprotonation of the thiophene ring using a strong base like n-butyllithium (nBuLi) to form a lithiated intermediate. uni-muenchen.de This highly reactive species can then react with an electrophile to introduce a desired functional group. However, some organolithium derivatives of thiophene are not regiostable in certain solvents. unl.edu Alternatively, the oxidative addition of highly activated metals like Rieke Zinc to halothiophenes can generate stable organometallic intermediates for further reactions. unl.edu

Another sophisticated approach involves the use of transition metal complexes to activate the thiophene ring. For example, (thiophene)Mn(CO)₃⁺ complexes react with Grignard reagents, leading to a nucleophilic attack on the sulfur atom to yield S-alkylated thiophene manganese carbonyls. acs.org The versatility of thiophene ligands in organometallic chemistry is well-documented, with various coordination modes enabling a wide range of transformations. researchgate.net

Multi-Component Reaction Design for Thiolane Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient and atom-economical strategy for synthesizing complex molecules. tandfonline.com MCRs are widely used for the synthesis of thiophene derivatives, which are the direct aromatic precursors to thiolanes. tandfonline.comnih.gov These reactions allow for the rapid construction of diverse molecular scaffolds from simple starting materials. mdpi.com

A common MCR for thiophene synthesis is the Gewald reaction, which typically involves a ketone or aldehyde with an α-methylene group, a cyano-activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. While this specific reaction yields 2-aminothiophenes, the underlying principle of combining multiple building blocks in one pot is key. Other MCRs can produce a variety of substituted thiophenes by reacting components like active methylene reagents, phenyl isothiocyanates, and bromo/chloromethyl derivatives. mdpi.comresearchgate.net These MCRs provide a powerful platform for generating a library of substituted thiophenes that can subsequently be hydrogenated to the desired thiolane carboxylates.

Flow Chemistry Applications in Thiolane Carboxylate Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. polimi.it This technology is increasingly applied to the synthesis of heterocyclic compounds, including thiophene-2-carboxylates. researchgate.net

A reported continuous flow-based protocol for synthesizing thiophene-2-carboxylates starts from ketal-functionalized β-nitroacrylates and thioacetic acid. researchgate.net The process involves a sequence of conjugate addition, elimination of nitrous acid, and an acid-promoted cyclization-aromatization, all performed within a flow system. researchgate.net The use of microreactors allows for precise control over reaction parameters and enables the use of solvents at temperatures above their boiling points, often leading to intensified processes and higher yields. polimi.itmdpi.com More recent developments in flow chemistry demonstrate the streamlined conversion of carboxylic acids into a variety of derivatives, including esters and thioesters, showcasing the technology's versatility for multi-step syntheses. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Often difficult, requires re-optimization. | Simpler, achieved by extending run time or using larger reactors. | polimi.it |

| Safety | Higher risk with large volumes of hazardous materials. | Improved due to small reactor volumes and better heat dissipation. | polimi.it |

| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters (temp, pressure, time). | researchgate.netmdpi.com |

| Reaction Time | Can be lengthy, including heat-up and cool-down times. | Often significantly reduced due to process intensification. | acs.org |

Biocatalytic Pathways for Thiolane-2-carboxylate Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and environmentally friendly reaction conditions. Several biocatalytic pathways for the production or modification of thiophene-2-carboxylate (T2C) and its saturated analogue have been identified.

Notably, a photosynthetic bacterium, designated as strain H45-2, has been shown to transform T2C into tetrahydrothiophene-2-carboxylate—the formal name for thiolane-2-carboxylate. ethz.ch This demonstrates a direct biocatalytic route for the saturation of the thiophene ring. Furthermore, carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes. rsc.org Research using E. coli whole-cells expressing a CAR from Segniliparus rotundus (SrCAR) showed excellent conversion of benzothiophene-2-carboxylic acid, a close analogue, to its corresponding alcohol, indicating that the initial reduction of the carboxylate on a thiophene ring is feasible. rsc.org Other microbial pathways, such as in Vibrio YC1, are known to degrade thiophene-2-carboxylate, and such degradation pathways can involve intermediates relevant to its synthesis. tandfonline.com

Table 3: Biocatalytic Transformations Involving Thiophene-2-Carboxylate (T2C)

| Organism/Enzyme | Transformation | Key Product/Intermediate | Reference |

|---|---|---|---|

| Photosynthetic bacterium (strain H45-2) | Reduction of T2C | Tetrahydrothiophene-2-carboxylate | ethz.ch |

| E. coli expressing SrCAR | Reduction of benzothiophene-2-carboxylic acid | Benzothiophene-2-methanol | rsc.org |

| Vibrio YC1 | Degradation of T2C and other thiophene derivatives | Involved in biodesulfurization pathways | tandfonline.com |

| Aquamicrobium defluvii NKK | Aerobic and anaerobic degradation of T2C | T2C-CoA | ethz.ch |

Chemical Reactivity and Mechanistic Investigations of Methyl Thiolane 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thiolane Ring

The saturated nature of the thiolane ring in methyl thiolane-2-carboxylate dictates its reactivity towards substitution reactions, which differs significantly from its aromatic counterpart, methyl thiophene-2-carboxylate (B1233283). The thiolane ring does not readily undergo electrophilic aromatic substitution. Instead, reactions typically proceed via mechanisms involving the activation of C-H bonds or substitution at positions activated by the sulfur atom or the ester group.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted carbon atoms of the thiolane ring is generally challenging due to the lack of a suitable leaving group. However, the introduction of a leaving group, such as a halogen, at one of the ring carbons can enable nucleophilic substitution. For instance, the amino group in related thiophene (B33073) derivatives can act as a nucleophile in substitution reactions with electrophiles smolecule.com. While direct evidence for methyl thiolane-2-carboxylate is limited, it is plausible that derivatives with appropriate leaving groups would undergo similar reactions. The base-catalyzed ring closure of methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate involves an intramolecular nucleophilic attack of a carbanion on an ester group to form a substituted benzo[b]thiophene, demonstrating the potential for intramolecular nucleophilic reactions in related systems nih.gov.

Electrophilic Reactions: Electrophilic attack on the saturated thiolane ring is not as facile as in aromatic systems. However, reactions with strong electrophiles can occur, often involving the sulfur atom as the initial site of attack. Disulfur dichloride, a reactive electrophile, is known to react with various organic molecules to form sulfur-containing heterocycles researchgate.netarkat-usa.orgresearchgate.net. While specific reactions with methyl thiolane-2-carboxylate are not detailed, the general reactivity of sulfur-containing heterocycles suggests potential for complex transformations.

Transformations at the Ester Functionality

The ester group of methyl thiolane-2-carboxylate is susceptible to a variety of transformations common to carboxylic acid esters, including hydrolysis, reduction, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, thiolane-2-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, using a nucleophile like a hydroxide (B78521) ion, proceeds through a nucleophilic acyl substitution mechanism diva-portal.org. The general mechanism for ester hydrolysis is well-established in organic chemistry.

Reduction: The ester functionality can be reduced to a primary alcohol, (thiolan-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. LiAlH₄ reduces esters to primary alcohols effectively ambeed.commasterorganicchemistry.com. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Transesterification: While not extensively documented for this specific compound, transesterification is a common reaction for esters. Under appropriate catalytic conditions (acid or base), reaction with a different alcohol would lead to the corresponding ester of that alcohol.

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions involving the thiolane ring can be initiated through various means, including the formation of reactive intermediates.

A notable example in a related system is the Wittig-type rearrangement of 2-methoxycarbonyl-2-phenyl-tetrahydrothiophene. This reaction involves the formation of a lithiated species that undergoes rearrangement core.ac.uk. Although this example involves a phenyl-substituted derivative, it highlights a potential pathway for rearrangement in the thiolane ring system.

Furthermore, rearrangement reactions of tetrahydrothiophene (B86538) derivatives have been observed in the context of organometallic chemistry. For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes can undergo an unexpected rearrangement researchgate.net. These findings suggest that the thiolane ring, when coordinated to a metal center, can be susceptible to structural reorganization.

Oxidative Transformations of the Thiolane Sulfur Atom

The sulfur atom in the thiolane ring is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation significantly alters the chemical and physical properties of the molecule.

The oxidation of tetrahydrothiophene (THT) to tetrahydrothiophene-1-oxide (THTO) and then to tetrahydrothiophene-1,1-dioxide (sulfolane) can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. The reaction can be catalyzed by various metal-containing layered double hydroxides (LDHs), such as those containing tungsten, vanadium, or molybdenum researchgate.net.

The proposed mechanism for the oxidation of THT with H₂O₂ over a W-LDH catalyst involves the formation of peroxo-tungsten species which then transfer an oxygen atom to the sulfur researchgate.net. A similar reactivity is expected for methyl thiolane-2-carboxylate. The oxidation of the thiophene ring in related compounds to form sulfoxides and sulfones is also a known transformation . The oxidation of thiophene itself with trifluoroperacetic acid can lead to a thiophene S-oxide wikipedia.org.

Table 1: Oxidation Products of the Thiolane Sulfur Atom

| Starting Material | Oxidizing Agent | Catalyst | Product(s) | Reference |

| Tetrahydrothiophene | H₂O₂ | W-LDH | Tetrahydrothiophene-1-oxide, Sulfolane | researchgate.net |

| Thiophene | Trifluoroperacetic acid | - | Thiophene S-oxide | wikipedia.org |

| Methyl 5-methylthiophene-2-carboxylate | m-CPBA | - | Sulfoxide, Sulfone |

Radical Chemistry of Methyl Thiolane-2-carboxylate

The C-H bonds of the thiolane ring are susceptible to attack by radicals, leading to substitution reactions. Free-radical halogenation is a classic example of such a transformation.

Free-Radical Halogenation: In the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide, alkanes and cycloalkanes undergo halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) wikipedia.orgpearson.com. This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The reactivity of the C-H bonds generally follows the order of tertiary > secondary > primary, based on the stability of the resulting carbon radical. For methyl thiolane-2-carboxylate, this would imply a preference for substitution at the C2 and C5 positions, which are secondary carbons.

A relevant example is the radical bromination of methyl 4-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide as an initiator, which resulted in the bromination of the methyl group on the ring nih.gov. While this reaction occurs on a thiophene derivative, the principles of radical generation and propagation are applicable to the saturated thiolane ring. The use of visible light in the presence of a photocatalyst is a modern approach to initiate radical halogenation reactions mdpi.com.

Metal-Catalyzed Cross-Coupling Reactions Involving Thiolane Substrates

While metal-catalyzed cross-coupling reactions are well-established for aromatic compounds, their application to saturated heterocycles like thiolane is an emerging area of research, often involving C-H activation.

C-H Activation: Transition-metal-catalyzed C-H activation allows for the direct functionalization of otherwise inert C-H bonds dmaiti.comhilarispublisher.comresearchgate.netnih.gov. This strategy can potentially be applied to the C-H bonds of the thiolane ring in methyl thiolane-2-carboxylate. The sulfur atom itself can act as a directing group in such reactions, although it can also poison the catalyst rsc.org.

Cross-Coupling of Halogenated Derivatives: A more traditional approach to cross-coupling would involve the prior halogenation of the thiolane ring. Polyhalogenated heterocycles, including those containing sulfur, can undergo regioselective cross-coupling reactions, where different halogens are substituted sequentially researchgate.net. For example, if methyl thiolane-2-carboxylate were to be di-halogenated, it could potentially undergo sequential cross-coupling reactions to introduce different substituents.

Sulfur(IV)-Mediated Cross-Coupling: An alternative, metal-free approach involves the use of sulfur(IV) reagents to mediate the cross-coupling of heterocycles thieme-connect.comnih.govnih.gov. This method utilizes the formation of a sulfurane intermediate to facilitate the coupling of two different heterocyclic fragments.

Advanced Derivatization Strategies for Methyl Thiolane 2 Carboxylate

C-H Functionalization at Peripheral Positions

Direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. For saturated heterocycles like thiolane, transition-metal catalysis is the predominant strategy for activating C(sp³)–H bonds at positions peripheral to the existing functional group (C3, C4, and C5). thieme-connect.com

These reactions typically rely on a directing group (DG) that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective cleavage. The carboxylate group in methyl thiolane-2-carboxylate can itself act as a weak directing group. However, for more efficient and site-selective functionalization, a stronger directing group is often installed. For instance, the ester can be converted to an amide with a coordinating moiety, such as an 8-aminoquinoline (B160924) or picolinamide (B142947) group.

Rhodium (Rh) and Palladium (Pd) are the most common catalysts for these transformations. researchgate.netnih.govnih.gov For example, a Rh(III) catalyst can be used to achieve C-H amidation, introducing a nitrogen-containing functional group. nih.gov Similarly, Pd(II)-catalyzed reactions are widely used for C-H arylation, alkenylation, and acyloxylation, allowing for the formation of new carbon-carbon and carbon-oxygen bonds at previously unreactive sites on the thiolane ring. researchgate.net The regioselectivity (i.e., which C-H bond is functionalized) is controlled by the geometry of the resulting metallacycle intermediate formed between the directing group, the catalyst, and the substrate.

| Position | Reaction Type | Catalyst System | Directing Group (DG) | Product Type |

| C3 | Arylation | Pd(OAc)₂ / Ligand | N-pyridyl amide | 3-Aryl thiolane derivative |

| C4 | Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | N-quinolyl amide | 4-Alkenyl thiolane derivative |

| C5 | Amination | Rh₂(esp)₂ | N-Boc-sulfamate | 5-Amino thiolane derivative thieme-connect.com |

| C3 | Acyloxylation | Pd(OAc)₂ / PhI(OAc)₂ | N-pyridyl amide | 3-Acyloxy thiolane derivative |

Halogenation and Subsequent Functionalization of the Thiolane Ring

Halogenation introduces a versatile functional handle onto the thiolane ring, enabling a wide array of subsequent transformations such as cross-coupling, substitution, and elimination reactions. Unlike its aromatic counterpart, thiophene (B33073), which undergoes electrophilic substitution, the saturated thiolane ring reacts via a free-radical mechanism, similar to alkanes. wikipedia.org

Free-radical halogenation is typically initiated by UV light (hν) or a radical initiator like AIBN. wikipedia.orgyoutube.com The regioselectivity of this reaction is dependent on the stability of the resulting carbon radical. For thiolane, C-H bonds at the α-positions (C2 and C5) are activated by the adjacent sulfur atom, making them more susceptible to radical abstraction. However, in methyl thiolane-2-carboxylate, the C2 position is already substituted. Therefore, halogenation would preferentially occur at the other α-position (C5) or at the β- and γ-positions (C3 and C4).

Reagents like N-bromosuccinimide (NBS) are often preferred for controlled, selective monobromination at allylic or benzylic positions, and can also be used for the halogenation of activated C-H bonds adjacent to heteroatoms. youtube.com Once a halogen atom is installed, it serves as a leaving group for nucleophilic substitution reactions or can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds. nih.gov

| Reagent | Conditions | Primary Position of Halogenation | Subsequent Transformation Example |

| Cl₂ | UV light (hν) | Mixture of isomers (C3, C4, C5) | Nucleophilic substitution with NaN₃ → Azide (B81097) |

| Br₂ | UV light (hν) | C5 (α to sulfur) | Elimination with strong base → Thiolene |

| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN), CCl₄ | C5 (selective α-bromination) | Suzuki coupling with ArB(OH)₂/Pd catalyst → 5-Aryl derivative |

| SO₂Cl₂ | Radical Initiator | Mixture of isomers | Heck coupling with alkene/Pd catalyst → Alkenyl derivative |

Amidation and Sulfonamidation of Amino-Substituted Thiolane Carboxylates

The introduction of an amino group onto the thiolane scaffold opens up new avenues for derivatization, particularly through the formation of amide and sulfonamide linkages, which are prevalent in pharmacologically active compounds. The synthesis of an amino-substituted thiolane carboxylate precursor can be achieved through several methods, such as the reduction of a nitro group or a nucleophilic substitution of a halide with an azide followed by reduction.

Once the amino-thiolane carboxylate is obtained, the primary or secondary amine can be readily converted into a wide range of amides and sulfonamides.

Amidation: This is typically achieved by coupling the amine with a carboxylic acid using a peptide coupling agent. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive such as HOBt (hydroxybenzotriazole) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be activated as an acid chloride or anhydride. These methods allow for the introduction of diverse acyl groups, creating a library of N-acylated derivatives. rsc.orgchemrxiv.org

Sulfonamidation: Sulfonamides are synthesized by reacting the amino-thiolane with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. google.comorganic-chemistry.org This reaction allows for the incorporation of various aryl or alkyl sulfonyl groups, providing access to another important class of bioactive molecules.

| Reaction Type | Reagent 1 (Amine) | Reagent 2 | Coupling Agent / Base | Product |

| Amidation | Methyl 3-amino-thiolane-2-carboxylate | Benzoic Acid | EDC, HOBt | Methyl 3-benzamido-thiolane-2-carboxylate |

| Amidation | Methyl 4-amino-thiolane-2-carboxylate | Acetic Anhydride | Pyridine | Methyl 4-acetamido-thiolane-2-carboxylate |

| Sulfonamidation | Methyl 3-amino-thiolane-2-carboxylate | p-Toluenesulfonyl chloride | Triethylamine | Methyl 3-(tosylamido)-thiolane-2-carboxylate |

| Sulfonamidation | Methyl 4-amino-thiolane-2-carboxylate | Methanesulfonyl chloride | Pyridine | Methyl 4-(methylsulfonamido)-thiolane-2-carboxylate |

Scaffold Diversity Generation via Parallel Synthesis

To efficiently explore the structure-activity relationships (SAR) of a new chemical series, medicinal chemists often employ parallel synthesis to generate large libraries of related compounds. uniroma1.it Diversity-oriented synthesis (DOS) is a related strategy that aims to create collections of structurally diverse and complex molecules, often starting from a common core. frontiersin.orgresearchgate.net Methyl thiolane-2-carboxylate is an excellent starting point for such library generation due to its multiple and distinct functionalization handles.

A typical parallel synthesis approach would involve a common intermediate derived from methyl thiolane-2-carboxylate, which is then distributed into an array of separate reaction vessels (e.g., a 96-well plate). Each vessel is then treated with a different building block or reagent to create a unique final product.

For example, the ester group can be converted to the corresponding carboxylic acid, which is then coupled with a diverse set of amines in a parallel fashion to generate a library of amides. mdpi.com Alternatively, a halogenated thiolane derivative can be subjected to a variety of palladium-catalyzed cross-coupling reactions in parallel, using different boronic acids or alkynes to introduce appendage diversity around the thiolane core. nih.govacs.org By combining these strategies, vast areas of chemical space can be rapidly accessed from a single, simple starting material.

| Scaffold Core | Reaction Type | Building Block Set (Examples) | Resulting Library Diversity |

| Thiolane-2-carboxylic acid | Parallel Amidation | 50 different primary/secondary amines | Library of 50 distinct thiolane-2-carboxamides |

| Methyl 5-bromo-thiolane-2-carboxylate | Parallel Suzuki Coupling | 48 different aryl/heteroaryl boronic acids | Library of 48 distinct 5-aryl thiolane derivatives |

| Methyl 5-bromo-thiolane-2-carboxylate | Parallel Sonogashira Coupling | 32 different terminal alkynes | Library of 32 distinct 5-alkynyl thiolane derivatives |

| Amino-substituted thiolane carboxylate | Parallel Sulfonamidation | 24 different sulfonyl chlorides | Library of 24 distinct sulfonamide derivatives |

Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl thiolane-2-carboxylate. uobasrah.edu.iq Both ¹H and ¹³C NMR are instrumental in confirming the presence of the ester group and the protons of the thiolane ring.

Detailed analysis of ¹H NMR spectra allows for the assignment of signals to specific protons within the molecule. For instance, in a related compound, methyl thiophene-2-carboxylate (B1233283), distinct chemical shifts are observed for the thiophene (B33073) ring protons and the methyl ester protons. chemicalbook.comstrath.ac.uk Similarly, for methyl thiolane-2-carboxylate, the chemical shifts and coupling constants of the protons on the thiolane ring provide valuable information about their spatial relationships. The stereochemical configuration of diastereomers can be determined by comparing their ¹H NMR spectra, where noticeable differences in chemical shifts can highlight the different spatial arrangements of protons. researchgate.net

Table 1: Representative NMR Data for Thiolane and Thiophene Carboxylate Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

| Methyl thiophene-2-carboxylate | ¹H | 7.79, 7.53, 7.08, 3.87 chemicalbook.com |

| Methyl thiophene-2-carboxylate | ¹³C | 162.68, 133.63, 133.45, 132.32, 127.73, 52.12 chemicalbook.com |

| (E)-2-(1,3-Diphenylallyl)thiophene | ¹H | 7.40, 7.35, 7.32-7.25, 7.24, 6.99, 6.85, 6.68, 6.48, 5.10 rsc.org |

| (E)-2-(1,3-Diphenylallyl)thiophene | ¹³C | 147.60, 143.15, 136.99, 131.93, 131.27, 128.59, 128.51, 128.21, 127.46, 126.88, 126.74, 126.41, 125.07, 124.34, 49.72 rsc.org |

This table presents data for related thiophene structures to illustrate the types of chemical shifts observed. Specific data for methyl thiolane-2-carboxylate may vary.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are crucial for verifying the molecular weight and analyzing the fragmentation patterns of methyl thiolane-2-carboxylate. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps in confirming the molecular formula. rsc.org

Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed. nih.govnih.gov In GC-MS, the compound is fragmented, and the resulting pattern of ion fragments serves as a molecular fingerprint. libretexts.org The fragmentation of methyl thiolane-2-carboxylate would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and fragmentation of the thiolane ring itself. The analysis of these fragmentation pathways provides valuable structural information. nih.govacs.org

Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offers ultrahigh resolution, allowing for the unambiguous identification of elemental compositions of the parent ion and its fragments. nih.govannualreviews.org This level of detail is critical for distinguishing between isomers and for the complete characterization of the molecule. annualreviews.org

Table 2: Expected Fragmentation Ions for Methyl Thiolane-2-carboxylate

| Ion | m/z (expected) | Description |

| [M]⁺ | 146 | Molecular Ion |

| [M - OCH₃]⁺ | 115 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 87 | Loss of the carbomethoxy group |

| [C₄H₇S]⁺ | 87 | Thiolane ring fragment |

This table is illustrative of potential fragmentation patterns and the actual observed fragments may vary based on the specific MS technique used.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Characterization

For methyl thiolane-2-carboxylate, FTIR spectroscopy would clearly show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations of the ester would be observed. The C-H stretching and bending vibrations of the aliphatic thiolane ring and the methyl group would also be present. nii.ac.jp

Raman spectroscopy provides complementary information. The C-S stretching vibration of the thiolane ring, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. Vibrational modes of the thiophene ring in related compounds have been assigned using Raman spectroscopy, including C=C and C-C stretching modes, as well as ring deformation modes. nycu.edu.tw Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to accurately assign the observed vibrational frequencies to specific molecular motions. nih.gov

Table 3: Key Vibrational Frequencies for Thiolane and Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Ester) | 1735-1750 | FTIR |

| C-H Stretch (Aliphatic) | 2850-2960 | FTIR/Raman |

| C-S Stretch | 600-700 | Raman |

| Thiophene Ring Stretch | 1400-1590 | Raman globalresearchonline.net |

| C-S-C Ring Deformation | ~726 | Raman nycu.edu.tw |

This table provides typical ranges for the specified vibrational modes. The exact positions for methyl thiolane-2-carboxylate may differ.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For instance, studies on thiophene-2-carboxylic acid have revealed tetrameric structures linked by O-H···O hydrogen bonds. asianpubs.org In the solid state, the conformation of the ester group relative to the ring is a key feature. In aroyl derivatives of thiophene, both S,O-cis and S,O-trans orientations have been observed, influenced by the substitution pattern. rsc.orgrsc.org The planarity of the thiophene ring and the degree of twist of the substituent groups are also determined through crystallographic analysis. rsc.org

Intermolecular interactions play a crucial role in the crystal packing. tandfonline.com Besides hydrogen bonding, interactions such as C-H···O, C-H···S, and π-π stacking (in aromatic systems) are important in stabilizing the crystal lattice. iucr.orgresearchgate.netdcu.ie Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts within the crystal. nih.gov For methyl thiolane-2-carboxylate, which is a non-planar, saturated ring system, the chair or envelope conformation of the thiolane ring would be a key feature determined by X-ray crystallography, along with the orientation of the methyl carboxylate group. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Thiolane Isomers

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. acs.org Since methyl thiolane-2-carboxylate possesses a chiral center at the C2 position, its enantiomers will produce mirror-image CD spectra.

The chiroptical properties of a molecule are highly sensitive to its three-dimensional structure. acs.org The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration (R or S) of the chiral center. Theoretical calculations are often employed to simulate CD spectra for different stereoisomers, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. unige.ch

Studies on other chiral thiophene derivatives and thiolate-protected gold clusters have demonstrated the power of CD spectroscopy in elucidating stereochemistry. unige.chresearchgate.net The technique can also be used to study conformational changes and aggregation phenomena in solution. acs.org For methyl thiolane-2-carboxylate, CD spectroscopy would be the primary method to distinguish between the (R) and (S) enantiomers and to investigate their chiroptical properties. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. For methyl thiolane-2-carboxylate, DFT calculations are employed to determine its electronic structure, molecular orbital energies, and charge distribution. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for optimizing molecular geometry and calculating key electronic parameters. tandfonline.comnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For instance, studies on related thiophene (B33073) derivatives show that the HOMO and LUMO are often delocalized over the thiophene ring. mdpi.com In methyl-3-aminothiophene-2-carboxylate, the HOMO–LUMO gap was calculated to be approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com For methyl thiolane-2-carboxylate, the saturated nature of the thiolane ring would lead to a different electronic distribution compared to its aromatic thiophene counterpart, with the HOMO and LUMO likely being more localized on the sulfur atom and the carboxylate group, respectively.

DFT calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nih.govtandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Thiophene Derivatives Note: Data for illustrative purposes based on related compounds, as specific values for methyl thiolane-2-carboxylate are not available in the cited literature.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The non-planar, saturated thiolane ring of methyl thiolane-2-carboxylate endows it with significant conformational flexibility. Conformational analysis using computational methods is essential to identify the most stable three-dimensional structures (conformers) and understand their relative energies.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters, providing a high level of theory. They are computationally intensive but yield accurate results for molecular geometries and energies.

Semi-Empirical Methods : These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio approaches. They are useful for scanning the potential energy surface of larger molecules.

For methyl thiolane-2-carboxylate, conformational analysis involves the systematic rotation of the C-C and C-O single bonds of the ester group and exploring the puckering of the thiolane ring (which typically adopts envelope or twist conformations). Studies on similar heterocyclic systems have successfully used methods like DFT B3LYP/6-31G* to generate and optimize various rotamers and determine their relative stabilities. researchgate.netresearchgate.net The resulting potential energy surface reveals the global minimum energy conformer and the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions with the surrounding environment, such as a solvent. tandfonline.com By simulating the motions of atoms over time, MD can reveal how methyl thiolane-2-carboxylate behaves in a solution, how it interacts with solvent molecules, and its conformational flexibility at different temperatures.

MD simulations are particularly valuable for understanding solvation effects. The choice of solvent can influence the conformational preferences and reactivity of the molecule. For example, simulations can be run in explicit solvent models (e.g., a box of water molecules) or using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium. nih.govtandfonline.com These simulations can predict how the polarity of the solvent affects the stability of different conformers and the accessibility of the reactive sites on the molecule. In studies of related thiophene derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and calculate binding free energies. tandfonline.comnih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or computed properties (descriptors) with its experimental reactivity or biological activity. nih.gov For a series of compounds related to methyl thiolane-2-carboxylate, a QSAR model could be developed to predict their properties without needing to synthesize and test each one.

The process involves:

Generating a set of molecular descriptors for each compound in the series. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric, and hydrophobic parameters.

Measuring the experimental reactivity or activity (e.g., reaction rate, inhibition constant).

Using statistical methods, such as Partial Least Squares (PLS) analysis, to build a mathematical model that links the descriptors to the activity. nih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that can provide contour maps illustrating which regions of the molecule are important for activity. nih.gov For thiophene-based compounds, QSAR models have been successfully built to predict biological activities, with strong statistical validation. nih.govnih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation Source: Based on methodologies described in cited literature. nih.gov

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states—the high-energy structures that represent the point of no return in a reaction. mit.eduacs.org For methyl thiolane-2-carboxylate, these methods can be used to predict the feasibility and kinetics of reactions such as ester hydrolysis or oxidation at the sulfur atom.

By mapping the reaction coordinate, researchers can calculate the activation energy (the energy barrier between reactants and the transition state). ljmu.ac.uk This is crucial for understanding reaction rates and predicting reaction outcomes under different conditions. For instance, a study on the SN2 reactivity of various chemicals with a thiol nucleophile used the energy difference between the reactant and the transition state (ΔEReact-TS) as a key descriptor for reactivity. ljmu.ac.uk Recent advances in machine learning are also being applied to predict transition state structures with high accuracy and speed, which could facilitate the design of new synthetic routes. mit.edu

Analysis of Intermolecular Forces and Hydrogen Bonding Networks

In the solid state, the properties of methyl thiolane-2-carboxylate are governed by intermolecular forces. While it cannot act as a hydrogen bond donor, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The primary intermolecular interactions are expected to be van der Waals forces and dipole-dipole interactions.

Computational techniques can be used to analyze and visualize these non-covalent interactions.

Reduced Density Gradient (RDG) Analysis : RDG analysis identifies and visualizes non-covalent interactions in real space. It can distinguish between strong hydrogen bonds (blue isosurfaces), weaker van der Waals interactions (green), and steric repulsion (red). mdpi.com

In related thiophene carboxylate structures, analysis has revealed extensive networks of hydrogen bonds (e.g., N–H⋯O, O-H···O) and weaker interactions (e.g., C–H⋯O, C-H···S) that stabilize the crystal packing. mdpi.comasianpubs.orgiucr.org Similar analyses for methyl thiolane-2-carboxylate would elucidate how its molecules arrange in the solid state.

Table of Compounds Mentioned

Biochemical and Environmental Research Aspects of Thiolane Carboxylates

Enzymatic Degradation and Biotransformation Studies

The enzymatic breakdown and transformation of thiolane carboxylates are critical areas of research for understanding their environmental persistence and biological interactions. Studies in this field have primarily focused on the microbial metabolism of related sulfur-containing heterocyclic compounds, providing insights into the potential pathways for methyl thiolane-2-carboxylate degradation.

Microorganisms play a significant role in the degradation of organosulfur compounds. While direct studies on methyl thiolane-2-carboxylate are limited, research on analogous compounds such as n-alkyl-substituted tetrahydrothiophenes offers valuable insights. Gram-positive, n-alkane-degrading bacteria have been shown to oxidize the alkyl side chains of these compounds. This process leads to the formation of key intermediates, including 2-tetrahydrothiophenecarboxylic acid (THTC) and 2-tetrahydrothiopheneacetic acid (THTA) nih.gov. This suggests that a primary metabolic route for substituted thiolanes involves the oxidation of side chains, leading to the formation of thiolane-2-carboxylate derivatives.

Furthermore, certain fungi capable of degrading n-alkanes have also demonstrated the ability to break down 2-n-dodecyltetrahydrothiophene, producing both THTA and THTC nih.gov. This indicates that a diverse range of microorganisms, including both bacteria and fungi, may possess the enzymatic machinery to metabolize the saturated thiolane ring structure. The initial step in the metabolism of methyl thiolane-2-carboxylate in a microbial environment would likely involve the hydrolysis of the ester bond by non-specific esterases, yielding methanol (B129727) and thiolane-2-carboxylic acid, which would then be available for further microbial degradation.

Table 1: Microbial Degradation of n-Alkyl Tetrahydrothiophenes and Resulting Intermediates

| Substrate | Microbial Type | Major Intermediates Identified |

| 2-n-Undecyltetrahydrothiophene | Gram-positive bacteria | 2-Tetrahydrothiophenecarboxylic acid (THTC) |

| 2-n-Dodecyltetrahydrothiophene (DTHT) | Gram-positive bacteria | 2-Tetrahydrothiopheneacetic acid (THTA) |

| 2-n-Dodecyltetrahydrothiophene (DTHT) | n-Alkane-degrading fungi | 2-Tetrahydrothiopheneacetic acid (THTA) and 2-Tetrahydrothiophenecarboxylic acid (THTC) |

The central challenge in the biodegradation of thiolane derivatives lies in the cleavage of the stable heterocyclic ring. While the complete metabolic pathway for thiolane-2-carboxylate has not been fully elucidated, studies on the degradation of n-alkyl tetrahydrothiophenes have shown that the resulting intermediates, THTC and THTA, are further metabolized to currently unidentified products nih.gov. This suggests that once the carboxylated intermediate is formed, enzymatic systems capable of ring scission are employed by the microorganisms.

For aromatic sulfur heterocycles like dibenzothiophene, anaerobic degradation has been shown to proceed via cleavage of the carbon-sulfur bond, ultimately releasing sulfide (B99878) researchgate.net. While the thiolane ring is saturated and thus chemically different, it is plausible that a similar enzymatic strategy of C-S bond cleavage is employed. The likely products of such a ring-opening event would be linear sulfur-containing dicarboxylic acids or related compounds, which could then be further metabolized through common pathways such as beta-oxidation. The identification of these downstream metabolites is an active area of research.

The specific enzymes responsible for modifying and degrading thiolane-2-carboxylate have not yet been isolated and characterized. However, based on the observed metabolic products of related compounds, several classes of enzymes are likely involved.

Esterases: As mentioned, the initial step in the metabolism of methyl thiolane-2-carboxylate is likely the hydrolysis of the ester linkage, catalyzed by a carboxyesterase.

Oxidoreductases: The oxidation of the alkyl side chains of n-alkyl tetrahydrothiophenes to carboxylic acids points to the involvement of monooxygenases or dehydrogenases nih.gov.

Ring-Cleaving Enzymes: The cleavage of the thiolane ring is the most challenging step. Enzymes capable of C-S bond cleavage, potentially analogous to those involved in the degradation of other sulfur heterocyles, would be required. Research on the enzymatic degradation of thiophene-based polyesters has identified cutinases from Thermobifida cellulosilytica as being capable of hydrolyzing the ester bonds within the polymer backbone, leading to the release of 2,5-thiophenedicarboxylic acid researchgate.net. While this involves an aromatic thiophene (B33073), it demonstrates that enzymes can be tailored to act on sulfur-containing heterocyclic structures. Further research is needed to identify and characterize the specific enzymes that can catalyze the opening of the saturated thiolane ring.

Abiotic Environmental Fate and Degradation Mechanisms

In addition to enzymatic processes, abiotic factors can contribute to the degradation of methyl thiolane-2-carboxylate in the environment. These processes include hydrolysis and photodegradation.

The ester functional group in methyl thiolane-2-carboxylate is susceptible to abiotic hydrolysis, a reaction with water that would cleave the ester bond to form thiolane-2-carboxylic acid and methanol. The rate of this reaction is dependent on factors such as pH and temperature. Studies on the hydrolysis of other thioesters have shown that they can be relatively stable under neutral pH conditions but are more rapidly hydrolyzed under acidic or basic conditions researchgate.netharvard.edu.

Photodegradation, or breakdown by sunlight, is another potential abiotic degradation pathway. Research on the photochemical fate of aromatic thiophene derivatives has shown that they can be degraded through direct photolysis and reactions with photochemically produced reactive species like hydroxyl radicals and singlet oxygen researchgate.netnih.gov. While the saturated thiolane ring lacks the chromophores present in aromatic thiophenes, the carboxylate group and the sulfur atom could still influence its photochemical reactivity. The rate and products of photodegradation in aquatic environments would depend on the presence of photosensitizers in the water nih.gov.

Role of Thiolane Carboxylates in Biogeochemical Sulfur Cycling Research

Organosulfur compounds are integral components of the global sulfur cycle, participating in both marine and terrestrial ecosystems nih.govfrontiersin.org. While the roles of well-known compounds like dimethyl sulfide (DMS) are well-established, the contribution of saturated sulfur heterocycles such as thiolane carboxylates is less understood but is an area of growing interest.

In marine sediments, the sulfur cycle is predominantly driven by microbial sulfate (B86663) reduction, which produces large quantities of sulfide. This sulfide can be reoxidized to a variety of sulfur intermediates, and a portion can react with organic matter frontiersin.org. It is plausible that thiolane structures could be formed through the reaction of sulfide with unsaturated organic molecules in sediments. The subsequent microbial degradation of these compounds, including thiolane carboxylates, would then release sulfur back into the cycle, potentially as sulfate or sulfide.

In terrestrial environments, organosulfur compounds are a significant reservoir of sulfur in soils. The microbial degradation of these compounds is a key process in making sulfur available to plants and other organisms nih.gov. The presence and metabolism of thiolane derivatives, including carboxylated forms, would contribute to the turnover of sulfur in these ecosystems. Understanding the rates and pathways of their degradation is important for inclusion in terrestrial biogeochemical models to accurately predict sulfur cycling and availability researchgate.net.

Applications in Emerging Research Fields

Precursor Chemistry for Complex Organic Synthesis

While its aromatic counterpart, methyl thiophene-2-carboxylate (B1233283), is widely utilized as a precursor in the synthesis of complex organic molecules, specific examples detailing the application of methyl thiolane-2-carboxylate for this purpose are not extensively documented in publicly available research. The reactivity of the saturated thiolane ring differs significantly from the aromatic thiophene (B33073) ring, presenting distinct synthetic pathways and opportunities that are yet to be fully explored in the construction of elaborate molecular architectures.

Design of Novel Scaffolds for Medicinal Chemistry Research

The thiolane core is an emerging scaffold in medicinal chemistry. Its three-dimensional structure, as opposed to the flat nature of aromatic rings, provides opportunities for creating molecules with specific spatial arrangements to interact effectively with biological targets.

Currently, there is limited specific research available from searched studies focusing on methyl thiolane-2-carboxylate derivatives as targeted enzyme inhibitors. However, related benzo[b]thiophene derivatives have been investigated as potential anticancer agents by targeting pathways like RhoA/ROCK. nih.gov

A significant area of research for thiolane-based structures is in the development of selective receptor ligands. The tetrahydrothiophene (B86538) scaffold, a core component of the methyl thiolane-2-carboxylate structure, has been successfully incorporated into molecules targeting the cannabinoid receptor 2 (CB2). The CB2 receptor is a therapeutic target for various conditions, including inflammation, pain, and immune-related disorders, without the psychoactive side effects associated with the cannabinoid receptor 1 (CB1). researchgate.net

In one key study, a series of 2-(acylamino)/(2-sulphonylamino)-tetrahydrobenzo[b]thiophene-3-carboxylates were synthesized and evaluated. researchgate.net This research demonstrated that the tetrahydrobenzo[b]thiophene scaffold, which contains the fundamental thiolane ring, can produce compounds with high binding affinity for the CB2 receptor and significant selectivity over the CB1 receptor. For instance, compound 6b from this series emerged as a particularly potent and selective CB2 ligand, showing a binding affinity (Kᵢ) of 2.15 nM for the CB2 receptor and approximately 500-fold selectivity over the CB1 receptor. researchgate.net Functionally, this compound was identified as a full agonist in an adenylate cyclase assay. researchgate.net Such findings highlight the potential of the thiolane framework in designing potent and selective modulators for G-protein coupled receptors. researchgate.net

| Compound | Scaffold Type | CB2 Binding Affinity (Kᵢ) | CB2/CB1 Selectivity | Functional Activity |

|---|---|---|---|---|

| Compound 6b | Tetrahydrobenzo[b]thiophene | 2.15 nM | ~500-fold | Full Agonist |

Integration into Advanced Materials Research

The application of methyl thiolane-2-carboxylate in advanced materials is not well-documented, in stark contrast to its aromatic analog, methyl thiophene-2-carboxylate.

There is a lack of available research indicating the use of methyl thiolane-2-carboxylate as a monomer for polymer synthesis. The field of sulfur-containing polymers is dominated by polythiophenes, which are valued for their electronic properties derived from the conjugated aromatic backbone.

Methyl thiolane-2-carboxylate is not a suitable component for functional organic electronics. This field relies on materials with delocalized π-electrons that can facilitate charge transport, a characteristic of conjugated and aromatic systems. rsc.org The thiolane ring is saturated and lacks the necessary conjugated π-system, rendering it electronically insulating and thus unsuitable for applications such as organic semiconductors, light-emitting diodes (OLEDs), or field-effect transistors. rsc.org Research in this area focuses almost exclusively on sulfur-containing aromatic heterocycles, like thiophene and its derivatives, which provide the required electronic properties. rsc.org

Development of Agrochemical Research Intermediates

Methyl thiolane-2-carboxylate and its derivatives are emerging as significant intermediates in the synthesis of novel agrochemicals. The thiolane ring, a saturated five-membered sulfur-containing heterocycle, serves as a versatile scaffold for the development of new pesticides, including insecticides and fungicides. Research in this area focuses on leveraging the unique structural and chemical properties of the thiolane moiety to create active ingredients with improved efficacy, selectivity, and environmental profiles.

While the aromatic counterpart, thiophene, has been more extensively studied and utilized in agrochemical development, recent investigations have highlighted the potential of saturated heterocycles like thiolane. The non-aromatic nature of the thiolane ring can lead to different conformational possibilities and metabolic pathways in target organisms, potentially offering advantages in terms of overcoming resistance and enhancing biological activity.

One area of exploration involves the use of substituted thiolane derivatives as precursors for more complex agrochemical molecules. For instance, compounds such as 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene have been used in the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, a key building block for certain agrochemicals. This demonstrates the role of thiolane derivatives as foundational materials for constructing the active components of crop protection products.

Although direct research on Methyl thiolane-2-carboxylate as a primary agrochemical intermediate is not as extensively documented as that for its thiophene analogs, the broader class of sulfur-containing heterocyclic compounds is of significant interest to the agrochemical industry. The development of synthetic routes to functionalized thiolanes is a critical step in exploring their potential for creating next-generation crop protection solutions.

Q & A

Q. What are the established synthetic methodologies for Methyl thiolane-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Methyl thiolane-2-carboxylate can be synthesized via esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions, followed by reaction with methanol. Key steps include:

- Monitoring reaction progress via TLC (e.g., n-hexane/ethyl acetate 8:2) to confirm completion .

- Removal of excess SOCl₂ under reduced pressure and purification using rotary evaporation .

- Characterization via H/C NMR and mass spectrometry to validate purity and structure.

Alternative routes may involve nucleophilic acyl substitution or microwave-assisted synthesis for reduced reaction times.

Q. How is the crystal structure of Methyl thiolane-2-carboxylate determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data collection on a diffractometer and structure solution using SHELXS/SHELXD .

- Refinement with SHELXL, which handles small-molecule crystallography efficiently, including disorder modeling and hydrogen placement .

WinGX can be used for data visualization and validation .

Q. What safety precautions are critical when handling Methyl thiolane-2-carboxylate in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315-H319-H335: skin/eye irritation, respiratory sensitivity). Key precautions:

- Use fume hoods, nitrile gloves, and safety goggles.

- Store in airtight containers away from oxidizers .

- First-aid measures: Flush eyes with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational dynamics, or DFT parameter selection. Mitigation strategies:

- Compare experimental NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Re-optimize computational models (e.g., Gaussian or ORCA) with implicit solvent models (IEFPCM) and higher basis sets (e.g., 6-311++G(d,p)) .

- Perform variable-temperature NMR to detect dynamic equilibria affecting peak splitting .

Q. What strategies are effective in elucidating reaction mechanisms involving Methyl thiolane-2-carboxylate?

- Methodological Answer : Mechanistic studies require multi-technique validation:

- Kinetic analysis : Use in situ IR or F NMR to track intermediates (e.g., acyl lithium species in reactions with organometallics) .

- Isotopic labeling : Introduce O or deuterium to trace bond cleavage/formation pathways.

- Computational modeling : Apply density functional theory (DFT) to map potential energy surfaces and identify transition states .

Q. How can crystallographic data quality be improved for Methyl thiolane-2-carboxylate derivatives with low symmetry?

- Methodological Answer : Challenges include twinning, disorder, and weak diffraction. Solutions:

- Optimize crystal growth using seeding techniques or co-crystallization agents.

- Apply TwinRotMat in SHELXL to model twinning and refine anisotropic displacement parameters .

- Collect high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities .

Data Analysis and Methodological Rigor

Q. What statistical approaches are recommended for validating synthetic reproducibility?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry):

- Factorial design : Screen factors affecting yield (e.g., 2³ factorial for 3 variables).

- Response Surface Methodology (RSM) : Optimize conditions for maximum efficiency .

Report confidence intervals (95% CI) and p-values to quantify significance of parameter effects .

Q. How should researchers address batch-to-batch variability in spectroscopic data?

- Methodological Answer : Implement standardized protocols:

- Calibrate instruments daily using reference compounds (e.g., ethylbenzene for H NMR).

- Use internal standards (e.g., tetramethylsilane) for quantitative analysis.

- Perform triplicate measurements and report relative standard deviations (RSD < 5%) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.